Sodium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate
Description
Properties
IUPAC Name |
sodium;5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O3.Na/c11-10(12,13)6-4-2-1-3-5(6)8-14-7(9(16)17)15-18-8;/h1-4H,(H,16,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSDWOQUTHFFIR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C(=O)[O-])C(F)(F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F3N2NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of 2-(trifluoromethyl)benzonitrile with hydroxylamine to form the corresponding amidoxime . This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the oxadiazole ring . The final step involves the neutralization of the carboxylic acid group with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control . The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of sodium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate and related compounds. The following table summarizes key findings from various research articles:
Case Studies
-
Anticancer Activity Against Diverse Cell Lines :
A study published in PMC demonstrated that derivatives of oxadiazoles exhibited significant growth inhibition across multiple cancer cell lines. The presence of electron-withdrawing groups was crucial for enhancing biological activity against these cells . -
Mechanism-Based Approaches :
Research highlighted the mechanism by which oxadiazole derivatives induce apoptosis in cancer cells through caspase activation. This suggests a pathway for developing these compounds as potent anticancer agents .
Material Science Applications
Beyond medicinal chemistry, this compound may also have applications in material science due to its unique chemical structure and properties.
Potential Uses:
- Fluorescent Materials : The incorporation of trifluoromethyl groups can enhance the photophysical properties of materials used in organic light-emitting diodes (OLEDs).
- Sensors : The compound's ability to interact with biological molecules could be harnessed for developing biosensors.
Mechanism of Action
The mechanism of action of Sodium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets . The oxadiazole ring is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Data Tables for Comparative Analysis
Table 1: Structural and Commercial Comparison
Table 2: Functional Group Impact on Properties
| Compound | Key Functional Group | Solubility Profile | Likely Applications |
|---|---|---|---|
| This compound | Sodium carboxylate | High water solubility | Polar reaction media, ionic interactions |
| Methyl 5-(5-Bromo-2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | Methyl ester, Halogens | Lipophilic | Halogen-bonding motifs in drug design |
| 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid | Free carboxylic acid | pH-dependent solubility | Acid-responsive formulations |
Biological Activity
Sodium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields such as cancer therapy and antimicrobial activity.
The compound is synthesized through the reaction of 2-(trifluoromethyl)benzonitrile with hydroxylamine, leading to the formation of the corresponding amidoxime. This reaction is typically carried out under controlled conditions to ensure high yield and purity. The structure of the compound features a trifluoromethyl group that enhances its biological activity by improving membrane permeability and interaction with intracellular targets.
Biological Activity Overview
This compound exhibits a range of biological activities:
- Anticancer Activity : Recent studies have demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines, including leukemia and breast cancer. For instance, it has shown IC50 values in the micromolar range against human acute lymphoblastic leukemia (CEM-13) and breast adenocarcinoma (MCF-7) cell lines .
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating the p53 pathway and increasing caspase-3 cleavage, which are critical steps in programmed cell death. Flow cytometry assays have confirmed its role as a potent inducer of apoptosis in treated cell lines .
- Antimicrobial Properties : Beyond its anticancer potential, this compound has been explored for its antimicrobial activity. It has shown effectiveness against various pathogens, indicating its potential as a therapeutic agent against infections .
Comparative Biological Activity
To better understand the efficacy of this compound, it is useful to compare it with related compounds. The following table summarizes key findings on similar oxadiazole derivatives:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.65 | Induces apoptosis via p53 activation |
| 1,2,4-Oxadiazole Derivative A | U-937 | 0.50 | Inhibits cell proliferation |
| 1,2,4-Oxadiazole Derivative B | CEM-13 | 0.75 | Induces necrosis |
This comparison highlights the superior potency of this compound relative to other derivatives.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cytotoxicity Against Drug-resistant Cancer Cells : In vitro studies revealed that this compound effectively inhibited drug-resistant leukemia cell lines with EC50 values ranging from 5.5 to 13.2 µM. This suggests potential for use in overcoming resistance mechanisms in cancer therapy .
- Antiparasitic Activity : The compound also demonstrated activity against Trypanosoma cruzi amastigotes with an EC50 value of 2.9 µM, indicating its potential application in treating parasitic infections alongside its anticancer properties .
- Structure-Activity Relationship (SAR) : Research has shown that modifications to the oxadiazole ring can enhance biological activity. For example, substituents on the aromatic rings significantly affect cytotoxicity and selectivity towards different cancer types .
Q & A
Q. What are the standard synthetic routes for Sodium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate?
- Methodological Answer : The synthesis typically involves cyclization of precursor hydrazides or amidoximes. A general procedure adapted from triazole-thione synthesis ( ) can be modified:
React a trifluoromethylphenyl-substituted amidoxime with a carboxylate ester under alkaline conditions (e.g., NaOH).
Reflux in aqueous NaOH (8%, 5 hours) to form the oxadiazole ring.
Acidify to pH ~5 with HCl to precipitate the product.
Characterization via -NMR and -NMR should confirm the oxadiazole core and sodium carboxylate group. Purity is assessed via HPLC (>95%) as per similar oxadiazole derivatives .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer :
- Spectroscopy : -NMR identifies the trifluoromethyl group (δ -60 to -65 ppm). -NMR confirms aromatic protons (δ 7.5–8.5 ppm) and absence of ester protons (if starting from ethyl ester precursors) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+Na]) matching the formula .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethanol/water mixtures. DMSO may enhance cyclization efficiency for oxadiazoles .
- Catalysis : Add Pd(PPh) (0.5–1 mol%) to accelerate ring closure, as seen in related triazole syntheses .
- Temperature Control : Lower reflux temperatures (80–90°C) reduce side reactions (e.g., hydrolysis of trifluoromethyl groups). Monitor via TLC every 30 minutes .
Q. How can contradictory reports about the compound’s solubility in aqueous vs. organic solvents be resolved?
- Methodological Answer :
- Solubility Profiling :
| Solvent | Solubility (mg/mL) | Method | Reference |
|---|---|---|---|
| Water | 25–30 | Turbidimetry | |
| DMSO | >50 | Gravimetric |
- pH-Dependent Studies : Adjust pH (2–12) to assess carboxylate ionization. Higher solubility in alkaline conditions (pH >9) correlates with sodium salt dissociation .
Q. What mechanistic role does the trifluoromethyl group play in the compound’s reactivity or bioactivity?
- Methodological Answer :
- Electron-Withdrawing Effect : The -CF group increases electrophilicity at the oxadiazole ring, enhancing nucleophilic substitution reactivity. DFT calculations (B3LYP/6-31G*) show a 15% increase in LUMO energy compared to non-fluorinated analogs .
- Biological Stability : In vitro assays (e.g., liver microsomes) compare metabolic stability against non-CF analogs. LC-MS/MS quantifies half-life changes due to fluorine’s electronegativity .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity (e.g., enzyme inhibition vs. no activity)?
- Methodological Answer :
- Assay Validation : Replicate studies using standardized protocols (e.g., IC measurements with positive controls).
- Structural Confirmation : Ensure test samples are not degraded; re-analyze via -NMR post-bioassay.
- Meta-Analysis : Compare data from pesticide-related studies () with medicinal chemistry reports (). Differences may arise from assay pH, target isoforms, or impurity interference .
Application in Experimental Design
Q. What are key considerations when designing derivatives for enhanced pharmacokinetic properties?
- Methodological Answer :
- Derivatization Sites : Modify the carboxylate group (e.g., ester prodrugs) or oxadiazole substituents. Ethyl ester analogs () show improved membrane permeability.
- LogP Optimization : Measure partition coefficients (octanol/water) to balance hydrophilicity. Target LogP 1.5–2.5 for blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
